molecular formula C14H12N4 B3019763 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866050-29-5

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3019763
CAS No.: 866050-29-5
M. Wt: 236.278
InChI Key: FEVJZHQBGIYDQY-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core fused with an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indene derivative with a triazolopyrimidine precursor in the presence of a suitable catalyst. For instance, microwave-mediated, catalyst-free synthesis has been reported, where the reaction is carried out in dry toluene at elevated temperatures (e.g., 140°C) to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core or the indene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out on the triazolopyrimidine ring or the indene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine or indene moieties.

Scientific Research Applications

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of a triazolopyrimidine core and an indene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-2-10-4-5-12(8-11(10)3-1)13-6-7-18-14(17-13)15-9-16-18/h4-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVJZHQBGIYDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NC4=NC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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